molecular formula C9H12N2 B1171402 trans-1,3-Diaminoindan CAS No. 187522-93-6

trans-1,3-Diaminoindan

Cat. No.: B1171402
CAS No.: 187522-93-6
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-1,3-Diaminoindan, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2. The purity is usually 95%.
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Biological Activity

Introduction

trans-1,3-Diaminoindan is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and as a precursor for various synthetic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is a bicyclic organic compound characterized by the presence of two amino groups attached to an indan structure. Its chemical formula is C9H12N2C_9H_{12}N_2, and it is recognized for its role in polyamine metabolism which is critical for cellular functions.

Neuroprotective Effects

Research indicates that this compound and its derivatives exhibit significant neuroprotective properties. A study highlighted that these compounds can induce a polyamine response which plays a crucial role in neuronal survival following injury. The polyamine response involves the synthesis of biogenic polyamines such as putrescine, which are essential for cellular repair mechanisms .

Key Findings:

  • Neuroprotection Against NMDA Toxicity : In vitro studies demonstrated that this compound derivatives significantly protect neurons from N-methyl-D-aspartate (NMDA) toxicity. The effective concentration was found to be as low as 0.005 µM .
  • Comparison of Isomers : Research showed that the (S)-isomer of this compound exhibited higher neuroprotective efficacy compared to its (R)-isomer, with respective TD50 values of 0.4 µM and 1.7 µM .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. The compound's structural features allow it to interact with bacterial ribosomes, potentially inhibiting protein synthesis in pathogenic strains.

Data Table: Antimicrobial Activity

CompoundTarget PathogenIC50 (µM)
KKL-35 (related)Various bacteria0.9
This compoundStaphylococcus aureusTBD

Synthesis and Applications

This compound serves as a versatile intermediate in organic synthesis. Its derivatives are explored in asymmetric catalysis, particularly in reactions involving bifunctional thioureas .

Case Study: Asymmetric Catalysis

In a study by Reddy et al., this compound was utilized as a chiral scaffold in asymmetric Michael reactions. The results indicated that the compound retained excellent yields while enhancing enantioselectivity compared to non-chiral counterparts .

Properties

IUPAC Name

(1R,3R)-2,3-dihydro-1H-indene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9H,5,10-11H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTXLGPSIXHRDP-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2[C@@H]1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 20 g of a 1,3-indandione dioxime in 2 L of absolute ethanol was cautiously added 160 g of sodium in portions during 1 hr (at such a rate to maintain reflux). After disappearance of the sodium, 300 mL of water was slowly added and the solution concentrated in vacuo to remove most of the ethanol. The resulting solution was acidified with conc. hydrochloric acid to pH 1-2 followed by extraction with methylene chloride to recover unreacted started material. The aqueous layer was basified with 10% sodium hydroxide to pH 12 and extracted with methylene chloride which gave 11.7 grams of crude 1,3-diaminoindan upon solvent removal in vacuo. Purification of this material by flash column chromatography eluting with 95% ethanol/ammonium hydroxide (400:16) gave 8.75 g of the title compound as an approximately 60/40 mixture of cis to trans isomers.
Name
1,3-indandione dioxime
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

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